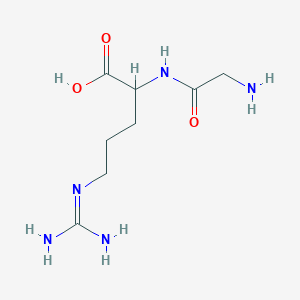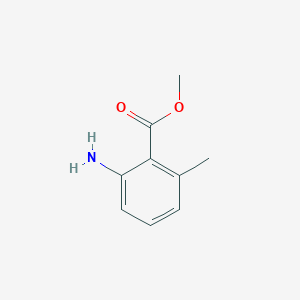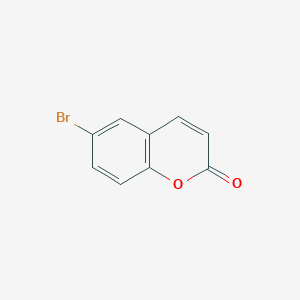
三(三甲基硅基)膦
描述
Tris(trimethylsilyl)phosphine, also known as TMS-P, is a highly reactive organophosphorus compound that has been widely used in scientific research for its unique properties. It is a colorless, volatile liquid with a pungent odor and is highly soluble in organic solvents. TMS-P has been used in a variety of applications, including organic synthesis, biochemistry, and drug development. It is also used as a catalyst in the synthesis of various compounds, and as a reagent in the analysis of biological samples.
科学研究应用
P(SiMe3)3 P(SiMe_3)_3 P(SiMe3)3
), 聚焦六个不同的应用领域:纳米半导体的合成
三(三甲基硅基)膦: 用于合成纳米级磷化铟 (InP) 和磷化铟镓 (InGaP) 。这些是重要的 III-V 族半导体,由于其直接带隙和高吸收系数,在电子学和光伏太阳能电池领域有广泛应用。
有机合成中间体
该化合物在有机合成中用作中间体 。它在制备复杂有机分子中特别有用,因为它可以以高反应性形式提供磷原子,并将其整合到各种有机框架中。
过渡金属催化的配体
三(三甲基硅基)膦: 在过渡金属催化中用作配体 。它可以与金属配位形成络合物,这些络合物是多种化学反应的催化剂,包括交叉偶联反应,这在有机化学中碳-碳键的形成中起着至关重要的作用。
非对称催化的前体
它可用于合成手性TMS-磷杂环戊烷,后者进一步用于创建用于非对称催化的各种双磷杂环戊烷配体 。非对称催化对于生产对映异构体纯的物质至关重要,这在医药和农用化学品中很重要。
磷杂炔烃的合成
三(三甲基硅基)膦: 当用某些酰氯处理时,它参与磷杂炔烃的合成 。磷杂炔烃是炔烃的类似物,其中一个碳原子被磷原子取代,从而产生具有独特性质的新材料。
金属磷化物簇
它是通过与金属卤化物或羧酸盐反应制备金属磷化物簇的试剂 。这些簇在材料科学和催化领域具有潜在的应用,其中磷原子可以调节金属的电子性质。
作用机制
Target of Action
Tris(trimethylsilyl)phosphine, with the formula P(SiMe3)3 (Me = methyl), is an organophosphorus compound . It primarily targets phosphorus-based reactions and is used as a reagent in the preparation of metal phosphido clusters by reaction with metal halides or carboxylates .
Mode of Action
Tris(trimethylsilyl)phosphine interacts with its targets through a series of chemical reactions. For instance, it reacts with certain acyl chlorides to produce phosphaalkynes . In the preparation of metal phosphido clusters, it reacts with metal halides or carboxylates, liberating the silyl halide or silyl carboxylate .
Biochemical Pathways
The compound hydrolyzes to give phosphine through the reaction: P(SiMe3)3 + 3 H2O → PH3 + 3 HOSiMe3 . This reaction is part of the broader biochemical pathway involving the hydrolysis of organophosphorus compounds.
Result of Action
The hydrolysis of Tris(trimethylsilyl)phosphine results in the formation of phosphine and trimethylsilanol . When used as a reagent in the preparation of metal phosphido clusters, it contributes to the formation of these clusters .
Action Environment
Tris(trimethylsilyl)phosphine is a colorless liquid that ignites in air and hydrolyzes readily . Therefore, it is handled using air-free techniques . Its reactivity and stability are significantly influenced by environmental factors such as the presence of water and oxygen .
安全和危害
未来方向
生化分析
Biochemical Properties
Tris(trimethylsilyl)phosphine is a more stable analog of phosphine, but retains high reactivity due to the presence of the weak polar Si–P bond. It is nucleophilic and readily reacts with a range of electrophiles
Molecular Mechanism
It is known to react with certain acyl chlorides to give phosphaalkynes
属性
IUPAC Name |
tris(trimethylsilyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27PSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMZKMRZMVDEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)P([Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27PSi3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297687 | |
| Record name | Tris(trimethylsilyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15573-38-3 | |
| Record name | Tris(trimethylsilyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15573-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 117328 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(trimethylsilyl)phosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tris(trimethylsilyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)disilaphosphane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tris(trimethylsilyl)phosphine react with element halides?
A1: Tris(trimethylsilyl)phosphine readily reacts with various element halides through substitution reactions. The weak polar Si-P bonds in P(TMS)₃ are cleaved, allowing for the formation of new element-phosphorus bonds. [] This reactivity makes it a valuable precursor for synthesizing a wide range of phosphorus-containing compounds.
Q2: Can Tris(trimethylsilyl)phosphine be used to synthesize metal phosphide nanoparticles?
A2: Yes, Tris(trimethylsilyl)phosphine has proven effective in synthesizing metal phosphide nanoparticles. For instance, it reacts with metal chloride complexes under mild conditions, forming metal phosphide nanoparticles and chlorotrimethylsilane as a byproduct. [] This approach has been successfully demonstrated for synthesizing ruthenium phosphide, molybdenum phosphide, and cobalt phosphide nanoparticles.
Q3: How does Tris(trimethylsilyl)phosphine interact with carboxylic acid chlorides and esters?
A3: Tris(trimethylsilyl)phosphine reacts with carboxylic acid chlorides and esters, leading to the cleavage of Si-P bonds and the formation of acylphosphines. [] The reaction can yield different products depending on the reaction conditions and the substituents on the carboxylic acid derivative.
Q4: What is the molecular formula and weight of Tris(trimethylsilyl)phosphine?
A4: The molecular formula of Tris(trimethylsilyl)phosphine is C₉H₂₇PSi₃, and its molecular weight is 250.54 g/mol. []
Q5: What are the characteristic NMR spectroscopic data for Tris(trimethylsilyl)phosphine?
A5: The ³¹P NMR spectrum of Tris(trimethylsilyl)phosphine shows a singlet at δ -250.00 ppm in CD₂Cl₂ and -251.6 ppm in C₆D₆. The ¹H NMR spectrum in C₆D₆ exhibits a doublet at δ 0.06 ppm, corresponding to the 27 protons of the methyl groups. [, ]
Q6: Is Tris(trimethylsilyl)phosphine air and moisture sensitive?
A6: Yes, Tris(trimethylsilyl)phosphine is highly air and moisture sensitive and spontaneously flammable in air. [] Therefore, it must be handled and stored under an inert atmosphere using appropriate techniques like Schlenk line or glovebox.
Q7: How does the stability of Tris(trimethylsilyl)phosphine compare to other phosphorus sources for nanoparticle synthesis?
A7: Tris(trimethylsilyl)phosphine, while effective, is known for its high reactivity and sensitivity to air and moisture. Alternatives like tris(diethylamino)phosphine or zinc phosphide offer improved stability and ease of handling, making them attractive for large-scale synthesis and broader applications. [, ]
Q8: What role does Tris(trimethylsilyl)phosphine play in frustrated Lewis pair (FLP) chemistry?
A8: Tris(trimethylsilyl)phosphine can act as the Lewis base component in frustrated Lewis pairs (FLPs) when combined with suitable Lewis acids like tris(2,3,5,6-tetrafluorophenyl)borane. [] These FLP systems exhibit unique reactivity towards small molecules, enabling activation of H₂ and CO₂.
A5: While the provided research papers do not focus heavily on computational studies of Tris(trimethylsilyl)phosphine itself, DFT calculations have been employed to investigate the mechanisms of InP nanocrystal formation using aminophosphine precursors, which are often derived from or related to Tris(trimethylsilyl)phosphine. [] Such computational approaches are valuable for understanding the reactivity and reaction pathways involved in InP nanomaterial synthesis.
Q9: What are some alternatives to Tris(trimethylsilyl)phosphine as a phosphorus source for synthesizing InP nanocrystals?
A9: Several alternatives to Tris(trimethylsilyl)phosphine have been explored for InP nanocrystal synthesis, aiming for lower cost, improved safety, and greater control over particle size and properties:
- Tris(diethylamino)phosphine: This precursor offers improved stability and has been successfully used in continuous flow synthesis of InP and InP/ZnS quantum dots. [, ]
- Zinc Phosphide (Zn₃P₂): This readily available and stable compound has been employed as a phosphorus source in the gas-liquid phase synthesis of InP/ZnS quantum dots. []
- Hexaethyl phosphorous triamide (HPT): This precursor provides a non-pyrolytic route for synthesizing InP nanocrystals, leading to improved stability and luminescence properties after surface modification. []
- Aminophosphines: These compounds, with varying alkyl groups on the nitrogen, have shown promise in controlling the reactivity of indium precursors and influencing the nucleation and growth of InP quantum dots. [, ]
Q10: What are some strategies for the recycling and waste management of Tris(trimethylsilyl)phosphine and its byproducts?
A10: While specific recycling strategies for Tris(trimethylsilyl)phosphine are not extensively discussed in the provided research, responsible waste management is crucial.
Q11: What research infrastructure and resources are essential for working with Tris(trimethylsilyl)phosphine and conducting related research?
A11: Research involving Tris(trimethylsilyl)phosphine demands specific infrastructure and resources to ensure safety and successful experimentation:
Q12: What are some key historical milestones in the research and applications of Tris(trimethylsilyl)phosphine?
A12: While a comprehensive historical account is beyond the scope of this Q&A, key milestones in the research and applications of Tris(trimethylsilyl)phosphine include:
- Early Synthesis: The development of efficient synthetic routes to Tris(trimethylsilyl)phosphine in the mid-20th century paved the way for its widespread use in organophosphorus chemistry. []
- Metal Phosphide Nanoparticle Synthesis: The discovery of Tris(trimethylsilyl)phosphine's ability to react with metal salts under mild conditions, yielding metal phosphide nanoparticles, marked a significant milestone in nanomaterial research. []
- Development of Safer Alternatives: The search for less hazardous and more stable phosphorus sources, driven by the need for scalable and sustainable synthesis methods, has led to the emergence of alternatives like tris(diethylamino)phosphine and zinc phosphide. [, ]
Q13: What are some examples of cross-disciplinary applications and synergies involving Tris(trimethylsilyl)phosphine and related research?
A13: The unique properties and reactivity of Tris(trimethylsilyl)phosphine have fostered cross-disciplinary research and collaborations, including:
- Materials Science & Nanotechnology: Synthesis of metal phosphide nanoparticles for applications in catalysis, optoelectronics, and energy storage. [, , , , ]
- Synthetic Organic Chemistry: Development of new synthetic methodologies for preparing phosphorus-containing compounds, including phosphines, phosphides, and heterocycles. [, , , , , , ]
- Coordination Chemistry: Exploration of Tris(trimethylsilyl)phosphine and its derivatives as ligands in transition metal complexes for catalytic and materials applications. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)

![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)

![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B101669.png)


![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)

![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)



